1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a quinoline core, and a carbamoyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and quinoline intermediates. Common synthetic routes may include:
Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Quinoline Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.
Coupling Reactions: The final step involves coupling the benzodioxole intermediate with the quinoline derivative using carbamoylation reactions, typically employing reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing chromatography and recrystallization for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or benzodioxole moieties using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways, leading to effects like apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.
1-(2H-1,3-Benzodioxol-5-yl)-2-bromopropan-1-one: A brominated benzodioxole compound with distinct reactivity.
Uniqueness
1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its complex structure, combining a benzodioxole ring with a quinoline core and carbamoyl group, offering unique chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N3O5/c1-3-25(4-2)23(29)17-12-22(28)26(18-8-6-5-7-16(17)18)13-21(27)24-15-9-10-19-20(11-15)31-14-30-19/h5-12H,3-4,13-14H2,1-2H3,(H,24,27) |
InChI Key |
ZFHGCDKLDQMIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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